2-Chloropyrimidine-5-carbonitrile
Overview
Description
2-Chloropyrimidine-5-carbonitrile is a compound with the molecular formula C5H2ClN3 . It is involved in the synthesis of novel derivatives for various applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-5-carbonitrile, involves numerous methods . One method involves the nucleophilic displacement of chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position .Molecular Structure Analysis
The molecular weight of 2-Chloropyrimidine-5-carbonitrile is 139.54 g/mol . Its IUPAC name is 2-chloro-5-pyrimidinecarbonitrile . The InChI code is 1S/C5H2ClN3/c6-5-8-2-4 (1-7)3-9-5/h2-3H .Chemical Reactions Analysis
2-Chloropyrimidine-5-carbonitrile can undergo various reactions to yield different derivatives . For instance, it can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio, 4-arylamino, and 4-piperazino derivatives .Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 140-142°C . Its XLogP3-AA value is 0.9, indicating its lipophilicity .Scientific Research Applications
Chemical Synthesis
2-Chloropyrimidine-5-carbonitrile is utilized in chemical synthesis as a building block for various compounds. Scientists leverage its reactivity to create a wide range of derivatives for further research and development .
Cytotoxic Activity Evaluation
This compound has been used in the design and synthesis of novel derivatives that exhibit cytotoxic activity, acting as potential anti-cancer agents with dual EGFRWT/COX-2 inhibition properties .
Anticancer Agent Development
Derivatives of 2-Chloropyrimidine-5-carbonitrile have been explored as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), showing promise as anticancer agents .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including those of 2-Chloropyrimidine-5-carbonitrile, can inhibit enzymes responsible for DNA biosynthesis, which is crucial in developing antimicrobial agents .
Mechanism of Action
Target of Action
2-Chloropyrimidine-5-carbonitrile is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities
Mode of Action
The mode of action of 2-Chloropyrimidine-5-carbonitrile involves nucleophilic attack on pyrimidines using organolithium reagents . This reaction is highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit vital enzymes responsible for dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .
Result of Action
Pyrimidine derivatives are known to have antibacterial, antimicrobial, and potentially anticancer activities .
Action Environment
The action of 2-Chloropyrimidine-5-carbonitrile can be influenced by environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Safety and Hazards
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
properties
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
Record name | 2-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbonitrile | |
CAS RN |
1753-50-0 | |
Record name | 2-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Chloropyrimidine-5-carbonitrile?
A1: While a full spectroscopic analysis is not available in the provided research, [, ] 2-Chloropyrimidine-5-carbonitrile serves as a precursor for synthesizing 5-cyanocytosine. [] This suggests a structure containing a pyrimidine ring with a chlorine atom at the 2nd position and a nitrile group at the 5th position. Further spectroscopic characterization, including Raman and infrared spectra analysis, has been conducted on the related compound 4-Amino-2-chloropyrimidine-5-carbonitrile. [] This data can offer insights into the vibrational modes and structural features of the pyrimidine ring system with similar substituents.
Q2: How is 2-Chloropyrimidine-5-carbonitrile used in the synthesis of pyrimidinium hexafluoridosilicate salts?
A2: 2-Chloropyrimidine-5-carbonitrile is reacted with hydrofluoric acid and silicon dioxide to produce (5-cyanocytosinium)₂[SiF₆], a pyrimidinium hexafluoridosilicate salt. [] This suggests that the chlorine atom in 2-Chloropyrimidine-5-carbonitrile is replaced by an amino group during the reaction, leading to the formation of 5-cyanocytosine. The 5-cyanocytosine then acts as a cation, interacting with the hexafluoridosilicate anion ([SiF₆]²⁻) through N‒H···F hydrogen bonds to form the final salt. []
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